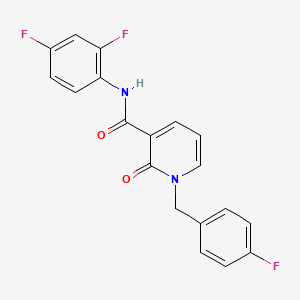

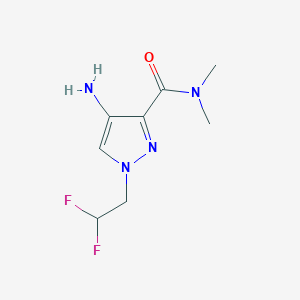

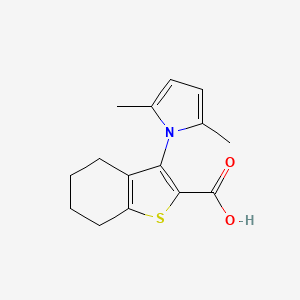

![molecular formula C22H38N4O10S2 B2408080 Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid CAS No. 2402830-20-8](/img/structure/B2408080.png)

Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate is a chemical compound with the CAS Number: 2225816-09-9 . It has a molecular weight of 246.33 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 2-amino-2lambda6-thia-6-azaspiro[3.3]hept-1-ene-6-carboxylate 2-oxide . The InChI code provides a textual identifier for the compound’s molecular structure .Physical And Chemical Properties Analysis

As mentioned earlier, the compound is in powder form . It has a molecular weight of 246.33 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Derivative Formation Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized, providing a convenient entry point for novel compounds. These compounds, including intermediates, are useful for selective derivation on azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Reactions and Properties Research includes the preparation and reactions of similar tert-butyl compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate's preparation and Diels‐Alder reaction have been studied, indicating its utility in organic synthesis and chemical transformations (Padwa et al., 2003).

Pharmaceutical Chemistry and Medicinal Applications Research on tert-butyl derivatives includes exploring their roles in pharmaceutical chemistry. For instance, the enantioselective synthesis of 4-Substituted Proline Scaffolds, such as (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlights their potential in medicinal chemistry and drug synthesis, especially in the industrial production of antiviral drugs like ledipasvir (López et al., 2020).

Biologically Active Compound Synthesis Tert-butyl derivatives are used in the synthesis of biologically active compounds. For example, tert-butyl isocyanide is involved in the synthesis of gabapentin-base and its derivatives, which show potential in biological applications. Theoretical studies have also been conducted to understand the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor et al., 2018).

Introduction of Protecting Groups in Chemistry Compounds like tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) have been developed for introducing N-Boc-protecting groups to amines, which is crucial in peptide and protein chemistry. These compounds allow for the protection of amino groups without racemization and are alternatives to existing reagents due to their stability (Rao et al., 2017).

Amino Acid Synthesis for Drug Design The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, like ornitine and GABA analogues, is another application. These novel amino acids, synthesized from tert-butyl derivatives, are important for chemistry, biochemistry, and drug design due to their constrained structure (Radchenko et al., 2010).

Antiviral and Antimicrobial Applications Tert-butyl derivatives have been synthesized and evaluated for antiviral and antimicrobial activities. For instance, new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives show significant activity against influenza and human coronavirus, demonstrating the potential of these compounds in antiviral drug development (Apaydın et al., 2020).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(2-oxo-2λ6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18N2O3S.C2H2O4/c2*1-9(2,3)15-8(13)12-16(14)6-10(7-16)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQNQYZHZQBTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S1(=O)CC2(C1)CNC2.CC(C)(C)OC(=O)N=S1(=O)CC2(C1)CNC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

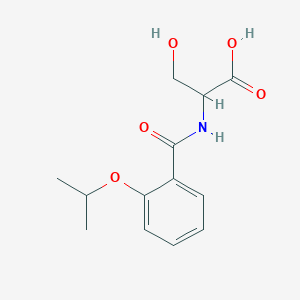

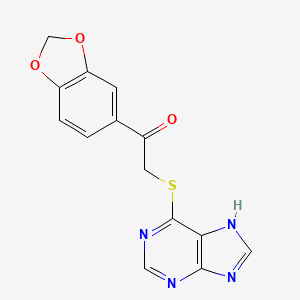

![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)

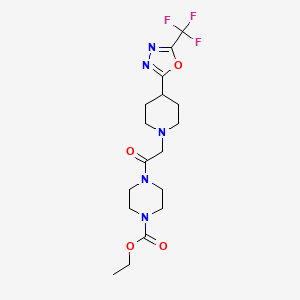

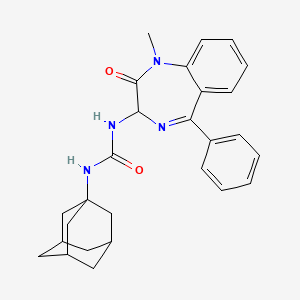

![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)

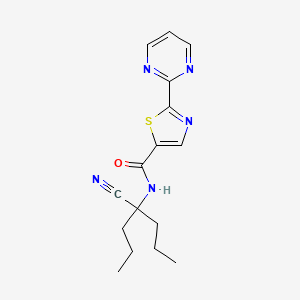

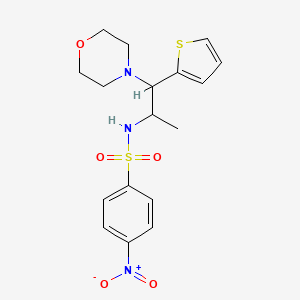

![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)

![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)

![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)